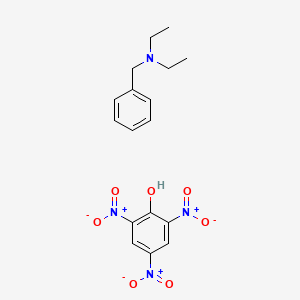
N-benzyl-N-ethylethanamine;2,4,6-trinitrophenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-benzyl-N-ethylethanamine;2,4,6-trinitrophenol:
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-N-ethylethanamine typically involves the alkylation of benzylamine with ethyl iodide under basic conditions. The reaction can be represented as follows:
C6H5CH2NH2+C2H5I→C6H5CH2N(C2H5)2+HI
For the preparation of 2,4,6-trinitrophenol, phenol is nitrated using a mixture of concentrated nitric acid and sulfuric acid. The reaction conditions must be carefully controlled to avoid over-nitration and decomposition of the product.
Industrial Production Methods
Industrial production of N-benzyl-N-ethylethanamine involves the continuous flow alkylation process, where benzylamine and ethyl iodide are reacted in a controlled environment to ensure high yield and purity. For 2,4,6-trinitrophenol, large-scale nitration of phenol is carried out in specialized reactors designed to handle the exothermic nature of the reaction and the corrosive reagents involved.
Chemical Reactions Analysis
Types of Reactions
Oxidation: N-benzyl-N-ethylethanamine can undergo oxidation to form N-benzyl-N-ethylacetamide.
Reduction: 2,4,6-trinitrophenol can be reduced to form 2,4,6-triaminophenol.
Substitution: Both components can undergo substitution reactions. For example, the benzyl group in N-benzyl-N-ethylethanamine can be substituted with other alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are commonly used.
Substitution: Alkyl halides (e.g., methyl iodide) and aryl halides (e.g., bromobenzene) are typical reagents for substitution reactions.
Major Products Formed
Oxidation: N-benzyl-N-ethylacetamide
Reduction: 2,4,6-triaminophenol
Substitution: Various substituted amines and phenols depending on the reagents used.
Scientific Research Applications
N-benzyl-N-ethylethanamine;2,4,6-trinitrophenol: has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological molecules.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the manufacture of dyes, explosives, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-benzyl-N-ethylethanamine involves its interaction with various molecular targets, including enzymes and receptors. The benzyl and ethyl groups can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes and interact with intracellular targets. The nitrophenol component can undergo redox reactions, generating reactive intermediates that can modulate biological pathways.
Comparison with Similar Compounds
N-benzyl-N-ethylethanamine;2,4,6-trinitrophenol: can be compared with other similar compounds such as:
N-benzyl-N-methylethanamine: Similar structure but with a methyl group instead of an ethyl group.
N-benzyl-N-propylethanamine: Similar structure but with a propyl group instead of an ethyl group.
2,4,6-trinitrotoluene (TNT): Similar nitrophenol component but with a toluene backbone instead of phenol.
Properties
CAS No. |
78065-11-9 |
|---|---|
Molecular Formula |
C17H20N4O7 |
Molecular Weight |
392.4 g/mol |
IUPAC Name |
N-benzyl-N-ethylethanamine;2,4,6-trinitrophenol |
InChI |
InChI=1S/C11H17N.C6H3N3O7/c1-3-12(4-2)10-11-8-6-5-7-9-11;10-6-4(8(13)14)1-3(7(11)12)2-5(6)9(15)16/h5-9H,3-4,10H2,1-2H3;1-2,10H |
InChI Key |
IJHYIWIYFCEKEU-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CC1=CC=CC=C1.C1=C(C=C(C(=C1[N+](=O)[O-])O)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















